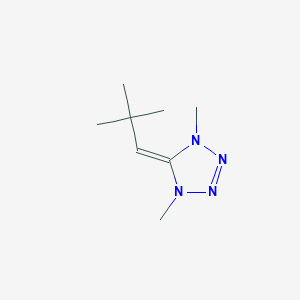
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- is a chemical compound belonging to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by its unique structure, which includes a dimethylpropylidene group and two methyl groups attached to the tetrazole ring
Vorbereitungsmethoden
The synthesis of 1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable nitrile with sodium azide in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where tetrazole derivatives have shown promise.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- can be compared with other similar compounds, such as:
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl-: This compound is unique due to its specific structural features, which differentiate it from other tetrazole derivatives.
Other Tetrazoles: Similar compounds include 1H-tetrazole, 5-methyl-1H-tetrazole, and 1H-tetrazole, 5-phenyl-1H-tetrazole.
Eigenschaften
CAS-Nummer |
54986-16-2 |
|---|---|
Molekularformel |
C8H16N4 |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
5-(2,2-dimethylpropylidene)-1,4-dimethyltetrazole |
InChI |
InChI=1S/C8H16N4/c1-8(2,3)6-7-11(4)9-10-12(7)5/h6H,1-5H3 |
InChI-Schlüssel |
BAOQZASRQRWKNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C1N(N=NN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


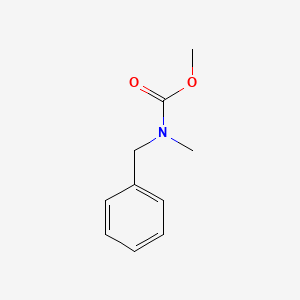
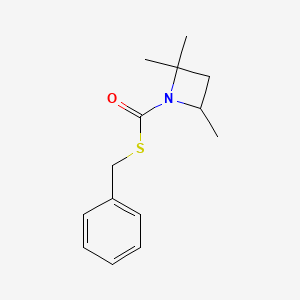
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
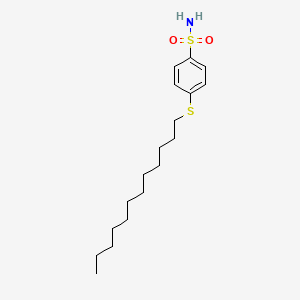
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
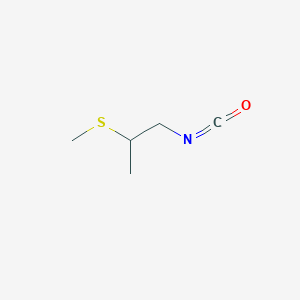
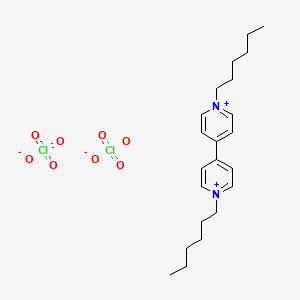
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)

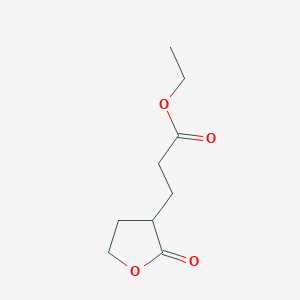
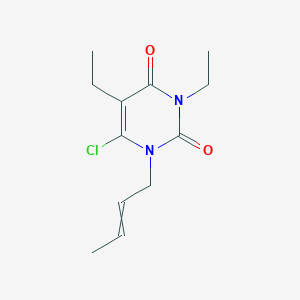
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)
